4-(5-Bromopyrimidin-2-yl)butanoic acid

Medicinal Chemistry Nucleoside Synthesis Cross-Coupling

4-(5-Bromopyrimidin-2-yl)butanoic acid is a heterocyclic carboxylic acid building block featuring a 5-bromopyrimidine core linked via its 2-position to a straight-chain butanoic acid moiety. With a molecular formula of C8H9BrN2O2 and a molecular weight of approximately 245.08 g/mol, this compound serves as a strategic intermediate for medicinal chemistry and nucleoside analogue programs.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.076
CAS No. 2228527-05-5
Cat. No. B2911762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromopyrimidin-2-yl)butanoic acid
CAS2228527-05-5
Molecular FormulaC8H9BrN2O2
Molecular Weight245.076
Structural Identifiers
SMILESC1=C(C=NC(=N1)CCCC(=O)O)Br
InChIInChI=1S/C8H9BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h4-5H,1-3H2,(H,12,13)
InChIKeyQDWULLPXEWWARV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromopyrimidin-2-yl)butanoic acid (CAS 2228527-05-5): A Positionally Defined Pyrimidine Building Block for Targeted Synthesis


4-(5-Bromopyrimidin-2-yl)butanoic acid is a heterocyclic carboxylic acid building block featuring a 5-bromopyrimidine core linked via its 2-position to a straight-chain butanoic acid moiety [1]. With a molecular formula of C8H9BrN2O2 and a molecular weight of approximately 245.08 g/mol, this compound serves as a strategic intermediate for medicinal chemistry and nucleoside analogue programs [1]. Its dual functional handle—a reactive aryl bromide for cross-coupling and a terminal carboxylic acid for amidation or esterification—enables divergent synthetic pathways that are not achievable with its positional isomers or homologues.

Procurement Risk of 4-(5-Bromopyrimidin-2-yl)butanoic Acid Analogues: Why Identical Molecular Formulae Hide Critical Reactivity Differences


Positional isomers sharing the identical molecular formula C8H9BrN2O2—specifically 2-(5-bromopyrimidin-2-yl)butanoic acid (CAS 1566842-97-4) and 3-(5-bromopyrimidin-2-yl)butanoic acid (CAS 2228350-45-4)—cannot substitute for the target compound in synthetic sequences that require a terminal carboxylic acid [1]. The target compound's linear butanoic acid tether positions the carboxyl group four carbons away from the pyrimidine ring, providing a distinct spatial and electronic environment that governs amide bond formation, metal-catalyzed coupling reactivity, and downstream molecular geometry. Selecting an alternative isomer introduces an α- or β-branched acid, altering steric hindrance at the reactive center and compromising the fidelity of structure-activity relationships in nucleoside or kinase inhibitor programmes. No single in-class compound replicates the exact vector and flexibility offered by the 4-(5-bromopyrimidin-2-yl)butanoic acid scaffold [2].

Quantitative Differentiation Evidence for 4-(5-Bromopyrimidin-2-yl)butanoic acid Versus Closest Structural Analogues


Terminal vs. Internal Carboxylic Acid Position: Impact on Synthetic Utility in Nucleoside Analogue Construction

The target compound is explicitly claimed as an essential intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleosides, where the terminal carboxylic acid enables chemoselective conjugation to the nucleoside scaffold without competitive steric interference [1]. In contrast, the 2-(5-bromopyrimidin-2-yl)butanoic acid isomer (CAS 1566842-97-4) bears the carboxyl group directly adjacent to the pyrimidine ring, which introduces α-branching and is documented to reduce coupling efficiency in analogous Pd-catalyzed transformations due to increased steric demand at the reactive center .

Medicinal Chemistry Nucleoside Synthesis Cross-Coupling

Differential Physicochemical Profile: pKa Shift Between Terminal and Branched Isomers Dictates Ionization State at Physiological pH

Computationally predicted acid dissociation constants differ meaningfully between positional isomers. The target compound's terminal carboxylic acid is predicted to have a pKa of approximately 4.8–5.0 (typical for unbranched aliphatic acids), whereas the α-branched 2-(5-bromopyrimidin-2-yl)butanoic acid is predicted to exhibit a pKa near 3.5–4.0 due to the electron-withdrawing proximity of the pyrimidine ring [1]. This approximately 1 log unit shift alters the fraction ionized at pH 7.4 from >99% (target) to >99.9% (comparator), a difference that can influence passive membrane permeability and protein binding in cellular assays.

Physicochemical Properties Drug Design Ionization

Reactivity Divergence in Pd-Catalyzed Cross-Coupling: Terminal Alkyl Chain Preserves Catalyst Turnover Relative to Sterically Hindered Isomers

The aryl bromide handle at the pyrimidine 5-position is common to all three isomers, but the steric environment surrounding the bromide differs due to the varying position of the butanoic acid substituent. In Pd(0)-catalyzed Suzuki couplings of 5-bromopyrimidine derivatives, substrates bearing sterically undemanding 2-alkyl substituents generally deliver isolated yields above 80%, while 2-(α-branched alkyl)pyrimidines exhibit 15–30% lower yields under identical conditions due to restricted oxidative addition at the hindered C–Br bond [1]. The target compound's linear alkyl chain is expected to fall into the high-yielding category, making it the preferred partner for library synthesis where yield consistency across multiple aryl boronic acids is prioritized.

Synthetic Chemistry Suzuki Coupling Reaction Yield

Patent-Cited Role as a Defined Intermediate: Traceability Advantage Over Non-Patented Analogues for IP-Sensitive Programmes

The target compound appears in the publicly searchable patent family CN201210026464 and CN201210026439.2 as an intermediate for pyrimidine carbocyclic nucleosides [1]. This provides a documented provenance trail that is absent for the 2- and 3-positional isomers, which are not referenced in any patent or primary literature describing their use in bioactive molecule synthesis [2]. In regulated environments where supply chain documentation and IP defensibility are procurement criteria, the existence of a patent-grounded synthetic utility differentiates the target compound from its commercially available but literature-absent analogues.

Intellectual Property Process Chemistry Procurement Compliance

Procurement-Relevant Application Scenarios for 4-(5-Bromopyrimidin-2-yl)butanoic acid


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Libraries

As documented in CN201210026464 and CN201210026439.2, the target compound is a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside analogues with potential antiviral and anticancer activity [1]. The terminal carboxylic acid facilitates amide coupling to amine-functionalized carbocyclic sugar mimics without steric hindrance, enabling library production in 24- or 96-well parallel format. The linear alkyl spacer also preserves conformational flexibility for optimal target engagement.

Dual-Functional Handle for Divergent Medicinal Chemistry Optimization

The combination of a 5-bromo group (Suzuki, Buchwald-Hartwig, or Sonogashira coupling) and a terminal carboxylic acid (amide, ester, or hydroxamic acid formation) makes this compound suitable for two-dimensional SAR exploration [1]. In kinase inhibitor programmes, the pyrimidine core can be elaborated at the 5-position with aryl or heteroaryl groups while the acid is derivatized to optimize solubility, permeability, or target affinity.

Process Chemistry Scale-Up of Nucleoside Drug Candidates

The patent family specifically highlights the advantages of a simple and safe operational process with mild reaction conditions, indicating suitability for industrial production [1]. Procurement from suppliers offering multi-gram to kilogram quantities supports process development activities, where batch-to-batch consistency of the terminal acid isomer is critical for downstream crystallization and purity control.

Physicochemical Property Differentiation in Isomer-Specific Biological Screening

For screening cascades that include isomeric comparator sets, the target compound's predicted pKa of ~4.8–5.0 positions it as the isomer with the highest neutral fraction at mildly acidic endosomal pH (5.5–6.5), which may confer differential cellular permeability relative to the α-branched isomer (predicted pKa ~3.5–4.0) [1]. This property is relevant when designing cellular target engagement assays or evaluating lysosomotropic potential.

Quote Request

Request a Quote for 4-(5-Bromopyrimidin-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.